molecular formula C18H24NO4- B14114821 (3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

Cat. No.: B14114821
M. Wt: 318.4 g/mol
InChI Key: SLWITFDUIZLEJL-GOSISDBHSA-M
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Description

1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R)- is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

The synthesis of 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R)- involves multiple steps. The synthetic routes typically include the esterification of 1,3-piperidinedicarboxylic acid with 1,1-dimethylethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (3R)- include other piperidine derivatives and esters. These compounds share structural similarities but may differ in their reactivity and applications. For example, 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, 3-(trimethylhydrazide), (3R)- is another derivative with distinct properties and uses .

Properties

Molecular Formula

C18H24NO4-

Molecular Weight

318.4 g/mol

IUPAC Name

(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/p-1/t18-/m1/s1

InChI Key

SLWITFDUIZLEJL-GOSISDBHSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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